molecular formula C10H12BrN3O2S2 B7057059 N-[(5-bromothiophen-2-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide

N-[(5-bromothiophen-2-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide

Cat. No.: B7057059
M. Wt: 350.3 g/mol
InChI Key: KJLDHWFWRCBXJV-UHFFFAOYSA-N
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Description

N-[(5-bromothiophen-2-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide is a compound that features a brominated thiophene ring, a dimethylpyrazole moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromothiophen-2-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide typically involves multiple steps. One common approach is to start with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to a series of reactions, including alkylation and sulfonation, to introduce the pyrazole and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromothiophen-2-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

N-[(5-bromothiophen-2-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The brominated thiophene ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromothiophen-2-yl)methyl]-N-methylamine
  • 5,5’-Dibromo-2,2’:5’,2’'-terthiophene
  • 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole

Uniqueness

N-[(5-bromothiophen-2-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide is unique due to its combination of a brominated thiophene ring, a dimethylpyrazole moiety, and a sulfonamide group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2S2/c1-7-5-12-14(2)10(7)18(15,16)13-6-8-3-4-9(11)17-8/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLDHWFWRCBXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)S(=O)(=O)NCC2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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